5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine

Lipophilicity ADME Medicinal Chemistry

5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine (CAS 886497-06-9) is a 1,2,4-triazine derivative bearing a 2,4,5-trimethylphenyl substituent at the 5-position and a free primary amine at the 3-position of the heterocyclic core. With a molecular formula of C₁₂H₁₄N₄ and a molecular weight of 214.27 g·mol⁻¹, this compound serves as a synthetic building block and scaffold for medicinal chemistry.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
CAS No. 886497-06-9
Cat. No. B11763551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine
CAS886497-06-9
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)C2=CN=NC(=N2)N)C
InChIInChI=1S/C12H14N4/c1-7-4-9(3)10(5-8(7)2)11-6-14-16-12(13)15-11/h4-6H,1-3H3,(H2,13,15,16)
InChIKeyGRJWIQFCLPOCAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine (886497-06-9): Chemical Identity and Scaffold Context


5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine (CAS 886497-06-9) is a 1,2,4-triazine derivative bearing a 2,4,5-trimethylphenyl substituent at the 5-position and a free primary amine at the 3-position of the heterocyclic core. With a molecular formula of C₁₂H₁₄N₄ and a molecular weight of 214.27 g·mol⁻¹, this compound serves as a synthetic building block and scaffold for medicinal chemistry [1]. The 1,2,4-triazin-3-amine core is recognized across multiple therapeutic programs as a privileged structure for kinase inhibition and adenosine receptor antagonism [2]. The specific 2,4,5-trimethyl substitution pattern introduces distinct steric and lipophilic properties that differentiate this compound from other mono- or unsubstituted phenyl analogs.

Why 5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine Cannot Be Casually Substituted: Steric and Physicochemical Rationale


The notion that any 5-aryl-1,2,4-triazin-3-amine can interchangeably replace 5-(2,4,5-trimethylphenyl)-1,2,4-triazin-3-amine is misleading. The 2,4,5-trimethyl substitution pattern creates a sterically demanding and electronically altered phenyl ring that the unadorned 1,2,4-triazin-3-amine scaffold (LogP = 1.23) or a monomethyl analog (van der Waals volume = 140.5 ų) cannot replicate . These differences directly influence molecular recognition events: the increased lipophilicity (LogP = 1.87) modifies passive membrane permeability, while the larger steric footprint (van der Waals volume = 186.4 ų) restricts accessible binding conformations and alters selectivity profiles . Generic substitution without accounting for these quantifiable parameters introduces uncontrolled variables in structure-activity relationship (SAR) campaigns, leading to data irreproducibility and potentially flawed lead optimization decisions.

Quantitative Differentiation Evidence for 5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine Procurement


Lipophilicity Shift: LogP 1.87 vs. Parent 1,2,4-Triazin-3-amine (LogP 1.23)

The introduction of the 2,4,5-trimethylphenyl group elevates the computed LogP from 1.23 (parent 1,2,4-triazin-3-amine scaffold) to 1.87 . This represents a 52% increase in predicted lipophilicity, which is a meaningful shift for drug-like property optimization. The comparator, the unsubstituted 1,2,4-triazin-3-amine, serves as the baseline scaffold. The observed ΔLogP of +0.64 log units falls within a range that can significantly alter membrane permeability and plasma protein binding in lead optimization programs.

Lipophilicity ADME Medicinal Chemistry

Steric Volume Differentiation: 186.4 ų (Trimethyl) vs. 140.5 ų (Monomethyl Analog)

Van der Waals volume calculations demonstrate that the 2,4,5-trimethylphenyl-substituted compound occupies a molecular volume of 186.4 ų, compared with 140.5 ų for a monomethyl analog . This represents a 33% increase in steric bulk. The tri-methyl arrangement, particularly the ortho-methyl group, introduces steric constraints that directly influence binding-site compatibility and conformational sampling. The comparator is a monomethyl-substituted analog (specific substitution position not specified).

Steric Bulk Van der Waals Volume Selectivity

Scaffold Privilege: 1,2,4-Triazin-3-amine Core as Validated Kinase and GPCR Ligand

The 1,2,4-triazin-3-amine scaffold has been structurally validated in multiple co-crystal structures and biochemical assays. Notably, 6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine (an analog sharing the core scaffold and a 5-aryl substitution pattern) binds the adenosine A₂A receptor with a resolved X-ray structure at 3.27 Å resolution (PDB 3UZA) [1]. Furthermore, a library of 3-amino-1,2,4-triazine PDK1 inhibitors demonstrated in vitro enzymatic inhibition and in vivo antitumor activity in pancreatic ductal adenocarcinoma models, with all tested 1,2,4-triazin-3-amines outperforming reference PDK inhibitors DAP and DCA [2]. While the target compound has not been directly assayed in these systems, the scaffold-level evidence establishes the class as a productive starting point for medicinal chemistry campaigns. The quantitative PDK1 data are class-level: compounds in this series were effective at 1.5 µM concentration, whereas the reference inhibitors were less potent [2].

Kinase Inhibition Adenosine Receptor PDK1

Purity Grading and Procurement Reliability: 98% (NLT) from ISO-Certified Suppliers

Multiple vendors supply 5-(2,4,5-trimethylphenyl)-1,2,4-triazin-3-amine at defined purity grades. MolCore offers the compound at NLT 98% purity under an ISO-certified quality management system suitable for global pharmaceutical R&D and quality control applications . LeYan supplies the compound at 98% purity (Product No. 1798945) . In comparison, the closely related 5-tert-butyl-1,2,4-triazin-3-amine (CAS 937-02-0) is typically listed at 95% purity from multiple suppliers . While this purity differential may appear modest, for building-block procurement in lead optimization programs, a consistent 98% purity specification reduces the risk of confounding biological assay results arising from impurities that may act as pan-assay interference compounds (PAINS) or non-specific inhibitors. However, this comparison is supplier-dependent and should not be over-interpreted without lot-specific certificates of analysis.

Purity Quality Control ISO Certification

Highest-Confidence Application Scenarios for 5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilicity

In kinase drug discovery programs where the 1,2,4-triazin-3-amine scaffold has demonstrated target engagement (e.g., PDK1, c-MET) [2], 5-(2,4,5-trimethylphenyl)-1,2,4-triazin-3-amine offers a pre-installed lipophilic handle. The LogP of 1.87 positions it closer to the commonly desired range for oral bioavailability (typically LogP 1–3) compared to the parent scaffold (LogP 1.23). This can reduce the number of synthetic iterations needed to achieve acceptable pharmacokinetic properties, accelerating lead optimization timelines.

Selectivity Profiling via Sterically Demanding 5-Aryl Substitution

For projects where selectivity over closely related kinase paralogs or GPCR subtypes is critical, the 186.4 ų van der Waals volume of the 2,4,5-trimethylphenyl group provides a steric gate. The 33% volume increase over a monomethyl analog can be exploited to design compounds that are sterically excluded from off-target binding pockets while retaining affinity for the primary target. This compound is therefore a strategic choice for early-stage selectivity screening panels.

Adenosine A₂A Receptor Antagonist Fragment Elaboration

The 1,2,4-triazin-3-amine core has been co-crystallized with the adenosine A₂A receptor (PDB 3UZA) [1], validating the scaffold's binding mode. 5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine can serve as a building block for fragment growth or scaffold hopping campaigns targeting the A₂A receptor, where the trimethylphenyl moiety may occupy an accessory hydrophobic subpocket identified in the co-crystal structure. This structurally enabled design approach reduces the reliance on serendipitous screening hits.

High-Purity Building Block for Parallel Synthesis Libraries

With commercial availability at 98% purity from ISO-certified suppliers , this compound is suitable as a starting material for parallel synthesis and combinatorial library production. The free 3-amino group permits straightforward diversification via amide bond formation, reductive amination, or urea synthesis, enabling the rapid generation of diverse screening libraries. The defined purity specification simplifies post-synthesis purification and minimizes impurity-related assay artifacts in high-throughput biological evaluation.

Quote Request

Request a Quote for 5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.